Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone
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Overview
Description
Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone is a complex organic compound that integrates multiple heterocyclic structures, including indole, pyrazine, and thiazole These heterocycles are known for their significant biological activities and are commonly found in various pharmacologically active molecules
Mechanism of Action
Target of Action
The primary target of Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone is Toll-like receptor 7 (TLR7) . TLR7 is a protein that plays a crucial role in the immune system. It recognizes specific pathogen-associated molecular patterns and triggers an immune response .
Mode of Action
This compound interacts with TLR7, activating it . This activation leads to the secretion of TLR7-regulated cytokines such as IL-12, TNF-α, and IFN-α in human PBMC cells . The compound has also been found to inhibit the secretion of cellular HBsAg .
Biochemical Pathways
Upon activation of TLR7, a cascade of biochemical reactions is triggered, leading to the production and secretion of cytokines. These cytokines then mediate various immune responses, including the activation of other immune cells and the production of antibodies .
Result of Action
The activation of TLR7 and the subsequent immune response can lead to the suppression of HBV DNA replication in both wild and resistant HBV strains . This makes this compound a potential candidate for the development of novel immunomodulatory anti-HBV agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the formation of the pyrazine and thiazole rings. Key steps include:
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Formation of Indole Derivative:
- Starting from aniline, the indole ring is synthesized via Fischer indole synthesis.
- Reaction conditions: Acidic medium, high temperature.
-
Synthesis of Pyrazine Ring:
- Pyrazine is formed through the condensation of appropriate diamines with diketones.
- Reaction conditions: Reflux in ethanol or other suitable solvents.
-
Construction of Thiazole Ring:
- Thiazole is synthesized by the cyclization of α-haloketones with thiourea.
- Reaction conditions: Mild heating in an aqueous or alcoholic medium.
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Coupling Reactions:
- The final step involves coupling the indole, pyrazine, and thiazole moieties using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Comparison with Similar Compounds
Indole Derivatives: Known for their broad-spectrum biological activities.
Pyrazine Derivatives: Often used in pharmaceuticals for their antimicrobial and anticancer properties.
Thiazole Derivatives: Commonly found in drugs with anti-inflammatory and antimicrobial activities.
Uniqueness: Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone is unique due to the combination of three bioactive heterocycles in one molecule, potentially offering synergistic effects and enhanced biological activity compared to individual components.
This compound’s multifaceted nature makes it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS/c21-16(20-8-5-11-3-1-2-4-14(11)20)13-10-22-15(19-13)12-9-17-6-7-18-12/h1-4,6-7,9-10H,5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHRFLNXWVCRFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CSC(=N3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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